

# Kalkitoxin: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Kalkitoxin*

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## Abstract

**Kalkitoxin** is a potent lipopeptide neurotoxin isolated from the marine cyanobacterium *Lyngbya majuscula*.<sup>[1][2]</sup> This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **kalkitoxin**. Detailed experimental methodologies for its characterization and synthesis are presented, along with a summary of its toxicological profile. The information is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Identification

**Kalkitoxin** is a complex lipopeptide characterized by a 2,4-disubstituted thiazoline ring and a lipophilic aliphatic chain containing five chiral centers.<sup>[1]</sup> Its systematic IUPAC name is (2R)-N-[(3S,5S,6R)-7-[(4R)-4-Ethenyl-4,5-dihydro-1,3-thiazol-2-yl]-3,5,6-trimethylheptyl]-N,2-dimethylbutanamide.<sup>[1][2]</sup>

Table 1: Chemical Identifiers of **Kalkitoxin**

Identifier	Value	Reference
CAS Number	247184-89-0	[1][2]
Molecular Formula	C21H38N2OS	[1][2]
Molecular Weight	366.60 g/mol	[2]
InChI Key	PHYRFZDJEDWWKT-UJWQCDCRSA-N	[3]
SMILES	CC--INVALID-LINK-- C(=O)N(C)CC--INVALID-LINK- -C--INVALID-LINK----INVALID- LINK--CC1=N--INVALID-LINK- -C=C	[1]

The absolute stereochemistry of the five chiral centers has been determined as 3R, 7R, 8S, 10S, and 2'R.[1][4] The presence of a tertiary amide results in the existence of cis/trans conformers.[1]

## Physicochemical Properties

**Kalkitoxin** is a lipophilic molecule with specific optical and spectral properties.

Table 2: Physicochemical Properties of **Kalkitoxin**

Property	Value	Conditions	Reference
Optical Rotation	$[\alpha]_{\text{D}25} +16^\circ$	$c = 0.07$ in $\text{CHCl}_3$	[2]
UV Maximum	250 nm	Methanol	[2]
Appearance	Not specified	-	
Solubility	Soluble in organic solvents like chloroform and methanol	-	[2]
Stability	Stable for weeks during ordinary shipping and for months to years at $-20^\circ\text{C}$ when stored dry and dark.	-	[3]

## Biological Activity and Mechanism of Action

**Kalkitoxin** exhibits potent biological activity, primarily as a neurotoxin. Its mechanism of action is multifaceted, involving the modulation of ion channels and induction of cellular stress.

### Neurotoxicity

**Kalkitoxin** is a potent neurotoxin that induces delayed neuronal necrosis.[1] It acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity in cultured rat cerebellar granule neurons.[1] Additionally, it blocks voltage-dependent sodium channels.[1]

### Cytotoxicity

Beyond its neurotoxic effects, **kalkitoxin** displays significant cytotoxicity against various cancer cell lines.[5] This activity is critically dependent on the integrity of the thiazoline ring.[1] Analogs lacking a complete thiazoline ring show a dramatic reduction in toxicity.[1] The stereochemistry of the molecule, particularly at the terminal chiral centers and the presence of the N-methyl amide group, is also crucial for its cytotoxic effects.[1]

## Other Biological Activities

**Kalkitoxin** also induces cellular hypoxia by inhibiting complex I of the mitochondrial electron transport chain.<sup>[1][3]</sup> It is also known to be ichthyotoxic and toxic to brine shrimp.<sup>[1][4]</sup>

## Experimental Protocols

The determination of **kalkitoxin**'s structure and its total synthesis have been described in the literature. Below are summaries of the key experimental methodologies.

### Structure Elucidation

The planar structure and relative stereochemistry of **kalkitoxin** were determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, and HMBC experiments were used to establish the connectivity of the atoms.<sup>[1][4]</sup> The relative stereochemistry of the chiral centers in the aliphatic chain was determined using J-based configuration analysis, including measurements of <sup>3</sup>JCH and <sup>3</sup>JHH coupling constants.<sup>[4]</sup>
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) was employed to confirm the presence of the thiazoline ring and determine the molecular formula.<sup>[1][4]</sup>
- Marfey's Analysis: The absolute stereochemistry at the C3 position was determined by ozonolysis of **kalkitoxin**, followed by acid hydrolysis and analysis of the resulting cysteic acid using Marfey's method, which confirmed the L-cysteic acid derivative and thus the R configuration at C3.<sup>[1][4]</sup>

### Total Synthesis

The total synthesis of **kalkitoxin** has been achieved, confirming its absolute stereochemistry. A key synthetic strategy involved the following steps:

- Synthesis of the Aliphatic Chain: The chiral centers in the aliphatic portion were established through stereoselective reactions.
- Formation of the Thiazoline Ring: The thiazoline ring was constructed and coupled to the aliphatic chain.

- Final Assembly: The final molecule was assembled through amide bond formation.

The identity of the synthetic **kalkitoxin** with the natural product was confirmed by comparing their spectroscopic data (NMR) and biological activity.[\[4\]](#)

## Structure-Activity Relationships and Toxicological Summary

The biological activity of **kalkitoxin** is intrinsically linked to its chemical structure.

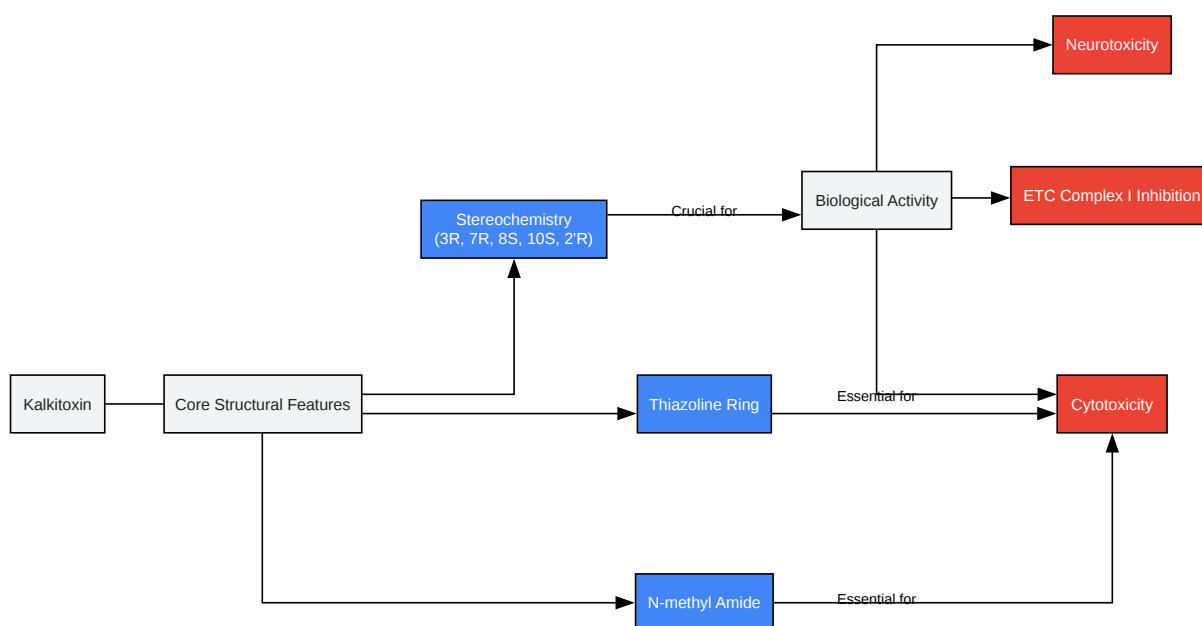
- Thiazoline Ring: The integrity of the 2,4-disubstituted thiazoline ring is essential for its potent cytotoxicity.[\[1\]](#)
- Stereochemistry: The specific stereoconfiguration of the five chiral centers is crucial for its biological activity. The natural (+)-enantiomer is significantly more potent than its synthetic (-)-enantiomer.[\[4\]](#)
- N-methyl Amide: The tertiary amide group is critical for its toxicity; replacement with a secondary amide abolishes its activity.[\[1\]](#)

Table 3: Toxicological Data for **Kalkitoxin**

Organism/Cell Line	Assay	Value	Reference
Goldfish (Carassius auratus)	LC50	700 nM	<a href="#">[1]</a> <a href="#">[4]</a>
Brine Shrimp (Artemia salina)	LC50	150-180 nM	<a href="#">[1]</a> <a href="#">[4]</a>
Rat Cerebellar Granule Neurons	LC50	3.86 nM	<a href="#">[1]</a>
Fertilized Sea Urchin Embryos	IC50	~25 nM	<a href="#">[4]</a>
MDA-MB-231 (Human Breast Cancer)	IC50	27.64 $\mu$ M	<a href="#">[5]</a>

## Visualizations

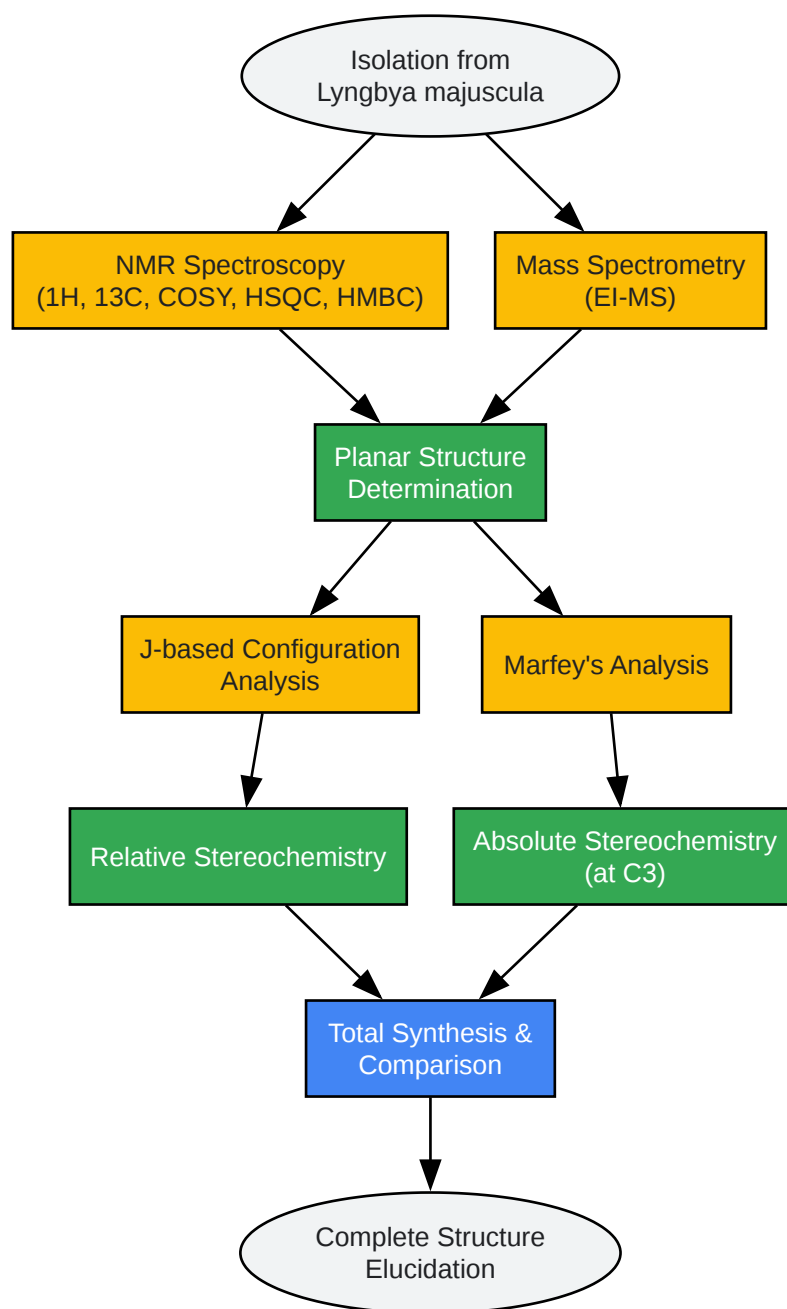
### Logical Relationship of Kalkitoxin's Core Structural Features to its Biological Activity



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Caption: Key structural determinants of **kalkitoxin**'s biological effects.

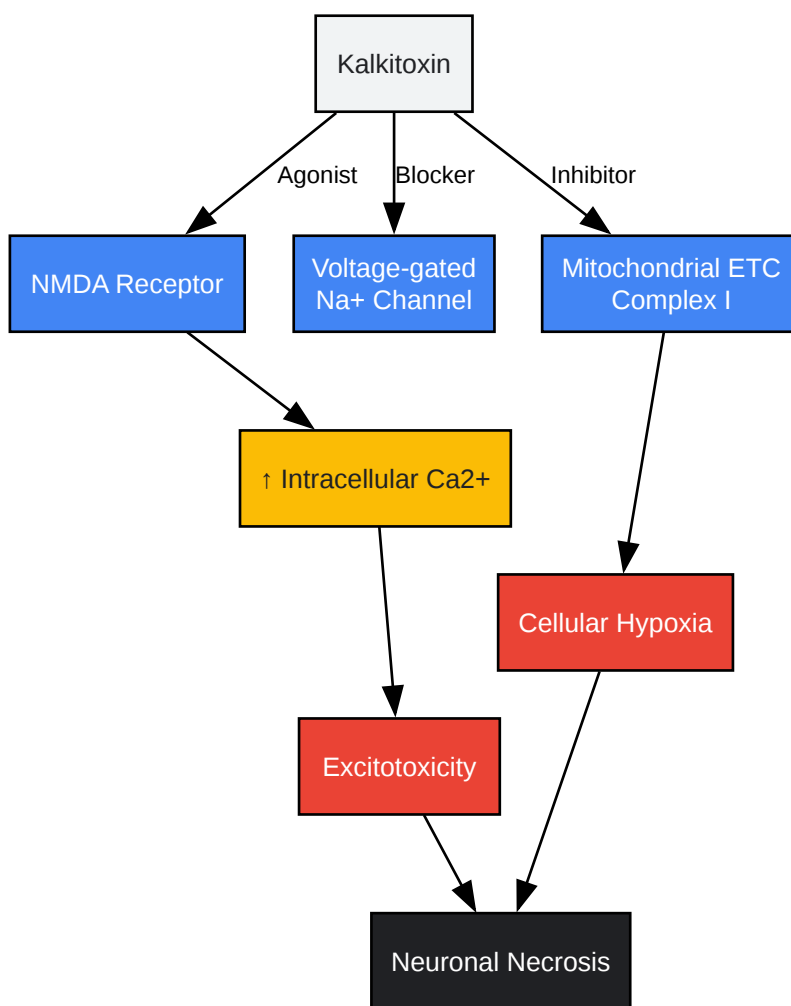
### Simplified Workflow for Kalkitoxin Structure Elucidation



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Caption: Experimental workflow for determining the structure of **kalkitoxin**.

## Signaling Pathway of Kalkitoxin-Induced Neurotoxicity



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Caption: Proposed mechanism of **kalkitoxin**-induced neurotoxicity.

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